molecular formula C17H28N4O B7099680 N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7099680
M. Wt: 304.4 g/mol
InChI Key: IELCBZYPRVZLJQ-UHFFFAOYSA-N
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Description

“N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide” is a synthetic organic compound that features a piperidine ring, a diazirine moiety, and a propanamide group. Compounds with such structures are often used in various fields of scientific research due to their unique chemical properties.

Properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-5-6-10-17(19-20-17)11-7-15(22)18-14-8-12-21(13-9-14)16(2,3)4/h1,14H,6-13H2,2-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCBZYPRVZLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)CCC2(N=N2)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide” typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Diazirine Group: The diazirine moiety is often introduced via diazirine formation reactions, which may involve the reaction of a suitable precursor with a diazirine-forming reagent.

    Coupling Reactions: The final step usually involves coupling the piperidine and diazirine intermediates with a propanamide group under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the diazirine moiety.

    Reduction: Reduction reactions can also occur, potentially affecting the diazirine group.

    Substitution: Substitution reactions may take place, especially at the piperidine ring or the propanamide group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of “N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-tert-butylpiperidin-4-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide: can be compared with other piperidine or diazirine-containing compounds.

    Unique Features: Its unique combination of a piperidine ring, diazirine moiety, and propanamide group may confer distinct chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

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